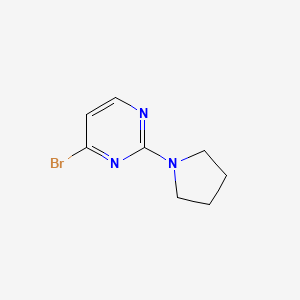

4-Bromo-2-(pyrrolidin-1-YL)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINLHXGETKGJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289597 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-05-7 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Pyrrolidin 1 Yl Pyrimidine and Its Key Precursors

Synthesis of Halogenated Pyrimidine (B1678525) Intermediates

The construction of the target molecule relies on the availability of appropriately substituted pyrimidine precursors. A key intermediate in related syntheses is 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine (B1521940), which is prepared from the readily available 5-bromo-2,4-dichloropyrimidine (B17362). The synthesis of this dichlorinated precursor is typically achieved by treating 5-bromouracil (B15302) with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). prepchem.comjocpr.comchemicalbook.com

The introduction of the pyrrolidinyl group onto the 5-bromo-2,4-dichloropyrimidine scaffold proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, pyrrolidine (B122466) acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The regioselectivity of this reaction is a critical consideration. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.commdpi.com This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. The presence of an electron-withdrawing bromo group at the C5 position further influences the reactivity, favoring substitution at the adjacent C4 position. nih.gov

The reaction involves the displacement of the C4-chloride by pyrrolidine, yielding the desired intermediate, 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine, with high regioselectivity.

The successful synthesis of 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine requires careful control of reaction conditions to ensure high yield and selectivity. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the substitution. A variety of solvent and base systems can be employed, with the choice depending on the specific substrate and desired reaction temperature. Common conditions involve the use of an organic base, such as triethylamine (B128534) (TEA), in an aprotic solvent like 1,4-dioxane (B91453). lookchem.com Alternatively, an inorganic base like potassium carbonate can be used in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724). lookchem.com The reaction temperature is often maintained at a low to moderate level (e.g., 0-20 °C) to control the reaction rate and minimize side reactions. lookchem.com

| Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|

| Triethylamine | 1,4-Dioxane | 10 - 20 | lookchem.com |

| Potassium Carbonate | N,N-Dimethylformamide (DMF) | Ambient | lookchem.com |

| Potassium Carbonate | Acetonitrile | 0 - 20 | lookchem.com |

Approaches to Introduce the Pyrrolidin-1-YL Moiety onto the Pyrimidine Scaffold

The incorporation of the pyrrolidine ring is a pivotal step that leverages the principles of nucleophilic substitution on an electron-deficient heteroaromatic system.

The primary strategy for attaching the pyrrolidine group is through nucleophilic displacement, a class of reactions fundamental to heterocyclic chemistry. Pyrrolidine, a secondary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it an effective nucleophile. In the reaction with a dihalopyrimidine like 5-bromo-2,4-dichloropyrimidine, the pyrrolidine nitrogen attacks the electrophilic C4 carbon of the pyrimidine ring. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The complex then collapses, expelling the chloride ion as a leaving group and re-establishing the aromaticity of the pyrimidine ring, resulting in the formation of the C-N bond.

This process can be described as a direct amination reaction, where pyrrolidine serves as the aminating agent. The success of this substitution is highly dependent on the electronic nature of the pyrimidine ring. The two ring nitrogen atoms act as strong electron-withdrawing groups, which significantly lowers the electron density of the ring carbons, particularly at the C2, C4, and C6 positions, thereby activating them for nucleophilic attack. While C4 is generally the most reactive site on 2,4-dichloropyrimidines, factors such as the presence of other substituents and the use of specific catalysts can sometimes alter this selectivity, allowing for controlled amination at the C2 position. nih.govthieme-connect.comresearchgate.net

Derivatization Strategies from Key Precursors to Pyrrolidine-Substituted Bromopyrimidines

While the intermediate 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine is a valuable compound in its own right, the synthesis of the isomeric target, 4-bromo-2-(pyrrolidin-1-yl)pyrimidine, requires a different synthetic pathway starting from alternative precursors. A plausible strategy involves the regioselective substitution of a dihalopyrimidine where the desired connectivity can be achieved directly.

One such approach begins with a precursor like 4-bromo-2-chloropyrimidine (B580221). In this case, the reaction with pyrrolidine would involve a nucleophilic substitution at the C2 position. The displacement of the C2-chloride by pyrrolidine would directly yield the final product, this compound. This pathway hinges on the selective substitution at C2 over C4, which can be challenging but is achievable under specific conditions. The synthesis of the 4-bromo-2-chloropyrimidine precursor can itself be accomplished through multi-step sequences, for example, starting from 2-aminopyrimidine (B69317) via bromination and a subsequent Sandmeyer reaction. chemicalbook.com This highlights a common theme in heterocyclic chemistry: the final structure is often dictated by the strategic choice of precursors and the controlled, regioselective nature of the subsequent transformations. Another potential route could involve the reductive dechlorination or dehalogenation of a more substituted precursor at a specific position to arrive at the final compound. oregonstate.eduacs.org

Synthesis of 3-((5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol as a Structural Isomer of Related Compounds

A key example illustrating the synthesis of a complex derivative from a pyrrolidine-substituted pyrimidine core is the preparation of 3-((5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol. mdpi.com This compound is a structural isomer of other biologically evaluated molecules. Its synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) strategy, starting from a di-halogenated pyrimidine. mdpi.com

The synthesis begins with 5-bromo-2,4-dichloropyrimidine. The chlorine atom at the C-4 position is significantly more reactive towards nucleophilic displacement than the one at the C-2 position. This reactivity difference is exploited in the first step, where pyrrolidine is introduced to selectively displace the C-4 chlorine, yielding the crucial intermediate, 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine. mdpi.com The reaction is typically carried out in a suitable solvent like acetonitrile in the presence of a base such as triethylamine to neutralize the HCl byproduct. mdpi.com

Table 1: Synthesis of Intermediate 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|

In the second step, the remaining chlorine atom at the C-2 position of the intermediate is displaced by 3-aminophenol. This reaction is conducted under reflux conditions in acetonitrile, often with the addition of an acid catalyst like HCl, to afford the final product, 3-((5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol. mdpi.com The product is then purified using standard laboratory techniques such as extraction and chromatography. mdpi.com

General Synthetic Routes for Analogous Pyrrolidine-Substituted Pyrimidines

The synthesis of pyrrolidine-substituted pyrimidines is generally accomplished through the nucleophilic substitution of a suitable leaving group, typically a halogen, on the pyrimidine ring. This approach is a common and versatile method for creating a diverse range of pyrimidine derivatives. gsconlinepress.comresearchgate.net The starting materials are often commercially available or readily synthesized halogenated pyrimidines, such as dichloropyrimidines or chlorobromopyrimidines. mdpi.com

Several key strategies are employed:

Sequential Nucleophilic Aromatic Substitution (SNAr): As demonstrated in the synthesis of 3-((5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol, di- or tri-halogenated pyrimidines can be functionalized in a stepwise manner. mdpi.com The inherent differences in the electrophilicity of the carbon atoms at various positions (C2, C4, C6) allow for selective reactions. Pyrrolidine, acting as a secondary amine nucleophile, can be introduced at one position, leaving other positions available for subsequent reactions with different nucleophiles. mdpi.com

Condensation Reactions: A fundamental approach to constructing the pyrimidine ring itself involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a reagent containing an N-C-N fragment, like thiourea (B124793) or guanidine. gsconlinepress.comnih.gov Subsequent modifications to this core, such as halogenation followed by substitution with pyrrolidine, can then be performed.

Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, can also be used to introduce substituents onto the pyrimidine ring. While often used for C-C bond formation, variations can be adapted for C-N bond formation, providing an alternative route to pyrrolidine-substituted pyrimidines. acs.org

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For compounds like this compound, the most direct route involves the reaction of 2,4-dibromopyrimidine (B1316284) or 4-bromo-2-chloropyrimidine with pyrrolidine, carefully controlling the reaction conditions to achieve mono-substitution at the more reactive C-2 position.

Table 2: General Approaches for Pyrrolidine-Substituted Pyrimidines

| Method | Starting Material Example | Key Transformation | Product Type |

|---|---|---|---|

| Sequential SNAr | Dihalopyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine) | Stepwise displacement of halogens with nucleophiles (e.g., pyrrolidine, anilines) | Polysubstituted pyrimidines |

| Ring Construction | α,β-Unsaturated ketones and aminopyrimidines | Condensation and cyclization | Fused pyrimidine systems (e.g., Pyrido[2,3-d]pyrimidines) nih.gov |

Industrial Production Methods for Related Pyrimidine Derivatives

The industrial-scale synthesis of pyrimidine derivatives prioritizes cost-effectiveness, safety, scalability, and efficiency. The methods often parallel laboratory syntheses but are adapted for large-scale production. google.com A common industrial route to halogenated pyrimidines, which are key precursors for compounds like this compound, starts from readily available and inexpensive hydroxypyrimidines (pyrimidones). google.com

The conversion of a hydroxypyrimidine to a chloropyrimidine is a standard industrial transformation, typically achieved by treatment with phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). google.com This step is crucial as it activates the pyrimidine ring for subsequent nucleophilic substitution reactions.

For the introduction of amine substituents like pyrrolidine, the industrial process would involve reacting the resulting chloropyrimidine with the amine, often in a high-boiling point solvent to ensure the reaction goes to completion. Process optimization is critical and involves controlling parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants to maximize yield and minimize the formation of byproducts, such as di-substituted products. google.com

Purification at an industrial scale typically avoids chromatography, favoring methods like crystallization, distillation, or liquid-liquid extraction to isolate the final product in high purity. The choice of reagents and solvents is also guided by environmental, safety, and cost considerations. google.com

Table 3: Comparison of Laboratory vs. Potential Industrial Synthesis Steps

| Step | Laboratory Scale Approach | Industrial Scale Considerations |

|---|---|---|

| Halogenation | Reaction of hydroxypyrimidine with POCl₃ in a round-bottom flask. | Use of large glass-lined reactors; careful control of exothermic reaction; scrubbing of HCl and POCl₃ fumes. google.com |

| Amination | Reaction of chloropyrimidine with pyrrolidine in a solvent like acetonitrile or THF at reflux. | Use of more cost-effective solvents; optimization of base and temperature for selectivity and yield; potential use of flow chemistry. |

| Purification | Flash column chromatography. | Recrystallization from a suitable solvent system; filtration and drying in large-scale equipment. |

Reactivity of the Halogen Atom: Nucleophilic Substitution

The bromine atom at the C4 position of the pyrimidine ring is a key site for functionalization. Due to the electron-withdrawing nature of the pyrimidine nitrogens, the C4 position is highly activated towards nucleophilic attack, making the bromo group a good leaving group. This facilitates a variety of nucleophilic aromatic substitution (SNAr) reactions.

Substitution with Amine Nucleophiles

The displacement of the 4-bromo substituent by various amine nucleophiles is a facile process, leading to the formation of 4-amino-2-(pyrrolidin-1-yl)pyrimidine derivatives. This reaction is a cornerstone in the synthesis of a diverse range of substituted pyrimidines. The reaction generally proceeds by the addition of a primary or secondary amine to the electron-deficient pyrimidine ring, followed by the elimination of the bromide ion.

The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., propanol) or a polar aprotic solvent (e.g., DMAc), and often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction. acs.org Microwave irradiation can also be employed to accelerate the reaction. nih.gov The choice of base and solvent can influence the reaction rate and yield. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines, the use of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in THF was found to be effective. acs.org While direct experimental data for this compound is not extensively published, the reactivity is expected to be analogous to that of other 4-halopyrimidines. google.comnih.gov

Table 1: Examples of Nucleophilic Substitution of 4-Halopyrimidines with Amines This table presents analogous reactions to illustrate the expected reactivity.

| 4-Halopyrimidine Substrate | Amine Nucleophile | Product | Reference |

| 2-amino-4-chloro-pyrimidine | 4-(2-fluorophenyl)piperazine | 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine | nih.gov |

| 6-aryl-2,4-dichloropyrimidine | N-methylaniline | 4-(N-methylanilino)-6-aryl-2-chloropyrimidine | acs.org |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline (B41778) | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine | preprints.org |

Substitution with Thiol Nucleophiles

Similarly to amine nucleophiles, thiol nucleophiles, typically in the form of their more nucleophilic thiolate anions, can displace the 4-bromo substituent to yield 4-thio-2-(pyrrolidin-1-yl)pyrimidine derivatives. These reactions are valuable for introducing sulfur-based functional groups onto the pyrimidine core. The reaction proceeds via an SNAr mechanism, analogous to the substitution with amines.

The thiolate is usually generated in situ by treating a thiol, such as an alkyl or aryl thiol, with a base. The reaction conditions can be tailored, but often involve a polar solvent. Catalyst- and base-free conditions in aqueous media have also been reported for the SNAr reaction of heteroaryl halides with thiols, highlighting a green chemistry approach to such transformations. researchgate.net The resulting thioethers can be further oxidized to sulfoxides or sulfones, providing additional avenues for derivatization.

Table 2: Examples of Nucleophilic Substitution of Halo-Heterocycles with Thiols This table presents analogous reactions to illustrate the expected reactivity.

| Halo-Heterocycle Substrate | Thiol Nucleophile | Product | Reference |

| 2-Bromopyridine | Thiophenol | 2-(Phenylthio)pyridine | researchgate.net |

| Aryl Iodide | Sulfur powder (followed by reduction) | Aryl Thiol | organic-chemistry.org |

| 4-chloroquinazolines | Thiophenols | 4-arylthioquinazolines | researchgate.net |

Transformations Involving the Pyrrolidine Moiety

The pyrrolidine ring, being a saturated secondary amine, offers different reactivity pathways compared to the aromatic pyrimidine ring. These transformations typically involve the nitrogen atom or the adjacent carbon atoms.

Oxidation Reactions of the Pyrrolidine Ring

The pyrrolidine ring in this compound can undergo oxidation, particularly at the carbon atoms alpha to the nitrogen. A common transformation is the oxidation of the pyrrolidine to a pyrrolidinone (a lactam). This can be achieved using various oxidizing agents. For instance, the oxidation of N-acyl-pyrrolidines to the corresponding pyrrolidin-2-ones has been successfully carried out using an iron(II)-hydrogen peroxide system in aqueous acetonitrile. researchgate.net This suggests that the pyrrolidine moiety in the target compound could be similarly oxidized to introduce a carbonyl group, thereby creating a new site for further functionalization. Another study describes the oxidation of 2-substituted pyrrolidines, serving as nicotine analogues, where the reaction direction depends on the nature of the substituent. researchgate.net

Table 3: Examples of Oxidation of Pyrrolidine Derivatives This table presents analogous reactions to illustrate the expected reactivity.

| Pyrrolidine Substrate | Oxidizing Agent | Product | Reference |

| N-acyl-pyrrolidines | Fe(II)-H2O2 | N-acyl-pyrrolidin-2-ones | researchgate.net |

| (S)-prolinol | Dess–Martin periodinane | (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | nih.gov |

Reduction Reactions of the Pyrrolidine Ring

The pyrrolidine ring is a saturated heterocycle and, as such, is generally resistant to reduction under standard catalytic hydrogenation or chemical reduction conditions that would typically reduce unsaturated systems. Further reduction of the C-N or C-C single bonds would necessitate harsh conditions that would likely lead to ring-opening and decomposition of the molecule rather than a controlled derivatization. Therefore, reduction of the intact pyrrolidine ring is not considered a viable derivatization pathway for this compound under typical laboratory conditions. Synthetic strategies for N-aryl-substituted pyrrolidines often involve the reduction of a precursor, such as a pyrrole (B145914) or a diketone with an aniline, rather than the reduction of a pre-formed pyrrolidine ring. nih.govorganic-chemistry.org

N-Alkylation of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine moiety is a secondary amine and is therefore nucleophilic. It can readily undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. researchgate.net This reaction introduces a substituent onto the pyrrolidine nitrogen, leading to the formation of a tertiary amine.

The reaction is typically carried out in a suitable solvent with a base to neutralize the acid formed. However, a potential side reaction is over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, especially with more reactive alkylating agents or under forcing conditions. The choice of base and reaction conditions can be optimized to favor mono-alkylation. researchgate.net

Table 4: Examples of N-Alkylation of Pyrrolidine and Related Amines This table presents analogous reactions to illustrate the expected reactivity.

| Amine Substrate | Alkylating Agent | Base | Product | Reference |

| Pyrrolidine | Alkyl bromides | K2CO3 | N-alkyl pyrrolidine | researchgate.net |

| N-aryl-N-pyridinium amines | Alkyl halides | CsOAc | N-alkylated pyridinium amine | chemrxiv.org |

| Poorly nucleophilic amines/amides | Alcohols (with catalytic alkyl halides) | - | Mono- or di-alkylated amines/amides | rsc.org |

An in-depth analysis of the chemical reactivity and derivatization pathways of this compound reveals its versatility as a synthetic intermediate. This article explores its participation in various organic transformations, including reductive amination, palladium-catalyzed cross-coupling reactions, and reactions involving the pyrimidine ring system itself.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Pyrrolidin 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine in solution. By analyzing the spectra of ¹H (proton) and ¹³C (carbon-13) nuclei, it is possible to map out the entire molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern). For this compound, the spectrum is characterized by signals from both the pyrimidine (B1678525) ring and the pyrrolidine (B122466) substituent.

The pyrimidine ring features two aromatic protons. The proton at the 6-position (H-6) is expected to appear at a lower field (higher ppm) than the proton at the 5-position (H-5) due to the influence of the adjacent nitrogen atoms. These two protons will appear as doublets because they are coupled to each other. The pyrrolidine ring contains eight protons, but due to symmetry, they give rise to two distinct signals. The four protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded and appear as a triplet. The four protons on the carbons beta to the nitrogen (β-protons) are more shielded and appear upfield as a quintet or multiplet.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 (Pyrimidine) | ~8.20 | Doublet (d) | ~5.0 | 1H |

| H-5 (Pyrimidine) | ~6.55 | Doublet (d) | ~5.0 | 1H |

| α-CH₂ (Pyrrolidine) | ~3.50 | Triplet (t) | ~6.7 | 4H |

Note: Data is predicted based on established chemical shift values for similar structural motifs.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, six distinct signals are expected: four for the pyrimidine ring and two for the pyrrolidine ring. The carbon atoms of the pyrimidine ring (C-2, C-4, C-5, and C-6) are deshielded and appear in the aromatic region of the spectrum. The C-4 carbon, being directly attached to the electronegative bromine atom, is significantly shifted. The C-2 carbon, bonded to the pyrrolidine nitrogen, is also highly deshielded. The pyrrolidine carbons appear at higher fields, with the α-carbon being more deshielded than the β-carbon due to its proximity to the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | ~161.5 |

| C-6 (Pyrimidine) | ~158.0 |

| C-4 (Pyrimidine) | ~157.0 |

| C-5 (Pyrimidine) | ~108.0 |

| α-C (Pyrrolidine) | ~46.5 |

Note: Data is predicted based on established chemical shift values for similar structural motifs.

NMR spectroscopy is crucial for distinguishing this compound from its potential structural isomers, such as 5-bromo and 6-bromo analogues. creative-biostructure.comoxinst.com The substitution pattern on the pyrimidine ring dictates the chemical shifts and, most importantly, the coupling patterns of the ring protons. creative-biostructure.com

4-Bromo Isomer: Shows two doublets in the ¹H NMR spectrum, corresponding to the coupled H-5 and H-6 protons.

5-Bromo Isomer: Would show two singlets for the H-4 and H-6 protons, as they are not adjacent and would not exhibit significant coupling.

6-Bromo Isomer: Would also present two doublets for the coupled H-4 and H-5 protons, but their chemical shifts would differ significantly from the 4-bromo isomer due to the different electronic environment.

Furthermore, 2-aminopyrimidines can theoretically exist in two tautomeric forms: the amino form and the imino form. nih.govnih.gov While the amino form is generally predominant for 2-(N,N-dialkylamino)pyrimidines, NMR can confirm this. nih.govpsu.edu The imino tautomer would feature an N-H proton and a distinct set of ¹³C chemical shifts for the pyrimidine ring, reflecting the change in bonding and hybridization. The absence of an N-H signal and the observed chemical shifts consistent with an aromatic pyrimidine system confirm that this compound exists predominantly in the amino tautomeric form. psu.edu

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecular ions, denoted as [M+H]⁺. This method is ideal for confirming the molecular weight of the compound. Since bromine has two abundant stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), the mass spectrum of this compound will show a characteristic pair of peaks for the molecular ion, separated by two mass units and with nearly equal intensity.

The molecular formula is C₈H₁₀BrN₃.

Molecular Weight with ⁷⁹Br = 227.00 g/mol

Molecular Weight with ⁸¹Br = 229.00 g/mol

Therefore, the ESI-MS spectrum is expected to show two major peaks corresponding to the protonated molecule [M+H]⁺.

Table 3: Expected ESI-MS Molecular Ion Peaks

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |

|---|

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule, providing definitive proof of its chemical formula. By comparing the experimentally measured exact mass with the theoretically calculated mass for the formula C₈H₁₀BrN₃, the identity of the compound can be confirmed unambiguously.

Table 4: Calculated Exact Mass for HRMS Analysis

| Ion Formula | Isotope | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| C₈H₁₁⁷⁹BrN₃⁺ | ⁷⁹Br | 228.0130 |

The observation of these exact masses in an HRMS analysis would provide unequivocal confirmation of the elemental formula of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule. By analyzing the interaction of infrared radiation and scattered light with the molecular vibrations, a detailed fingerprint of the compound can be obtained.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of the pyrimidine ring, the pyrrolidine substituent, and the carbon-bromine bond.

The primary vibrational modes anticipated in the FT-IR spectrum are associated with the stretching and bending of C-H, C=N, C-N, C=C, and C-Br bonds. The aromatic C-H stretching vibrations of the pyrimidine ring are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations, corresponding to the bond between the pyrimidine ring and the pyrrolidinyl group, as well as the bonds within the pyrrolidine ring, are anticipated in the 1350-1250 cm⁻¹ range. The aliphatic C-H stretching of the pyrrolidine ring would appear in the 3000-2850 cm⁻¹ region. The presence of the bromine atom is indicated by the C-Br stretching vibration, which is expected to be found in the lower frequency region of 600-500 cm⁻¹.

A representative table of predicted FT-IR vibrational frequencies and their assignments for this compound, based on computational analysis of similar structures, is provided below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3085 | C-H stretching | Pyrimidine ring |

| 2975 | Asymmetric C-H stretching | Pyrrolidine ring (CH₂) |

| 2870 | Symmetric C-H stretching | Pyrrolidine ring (CH₂) |

| 1580 | C=N stretching | Pyrimidine ring |

| 1560 | C=C stretching | Pyrimidine ring |

| 1470 | CH₂ scissoring | Pyrrolidine ring |

| 1340 | C-N stretching | Pyrrolidine-Pyrimidine link |

| 1280 | C-N stretching | Pyrrolidine ring |

| 550 | C-Br stretching | Bromo-substituent |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. For this compound, Raman spectroscopy is instrumental in analyzing the vibrational modes of the pyrimidine ring and the carbon-bromine bond.

The Raman spectrum is expected to be dominated by the symmetric stretching vibrations of the pyrimidine ring, which typically give rise to strong and sharp bands. The ring breathing modes, which involve the symmetric expansion and contraction of the entire pyrimidine ring, are particularly characteristic and are anticipated in the fingerprint region. The C-Br stretching vibration is also expected to be Raman active. In contrast to FT-IR, the symmetric C-H stretching vibrations of the pyrrolidine ring may show greater intensity in the Raman spectrum.

Below is a table of predicted Raman shifts and their corresponding vibrational mode assignments for this compound, derived from theoretical calculations.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3070 | Symmetric C-H stretching | Pyrimidine ring |

| 2940 | Symmetric C-H stretching | Pyrrolidine ring (CH₂) |

| 1575 | Symmetric C=N stretching | Pyrimidine ring |

| 1450 | CH₂ deformation | Pyrrolidine ring |

| 1250 | Ring breathing mode | Pyrimidine ring |

| 995 | Ring breathing mode | Pyrimidine ring |

| 545 | C-Br stretching | Bromo-substituent |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the compound.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrimidine ring, being an aromatic system, will be the primary chromophore. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and are expected to appear at shorter wavelengths. The n → π* transitions, involving the promotion of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals, are generally of lower intensity and appear at longer wavelengths. The presence of the bromine atom and the pyrrolidine group as substituents on the pyrimidine ring will influence the energy of these transitions, likely causing a bathochromic (red) shift compared to unsubstituted pyrimidine.

Based on computational predictions using Time-Dependent Density Functional Theory (TD-DFT), the expected UV-Vis absorption maxima are presented in the table below.

| Predicted λmax (nm) | Electronic Transition | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| 220 | π → π | High |

| 275 | π → π | Moderate |

| 310 | n → π* | Low |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Diffraction Crystallography

While specific experimental crystal structure data for this compound is not publicly available, theoretical geometry optimization using computational methods can provide a reliable model of its solid-state structure. Such calculations predict the bond lengths and angles within the molecule. The pyrimidine ring is expected to be largely planar, with the pyrrolidine ring adopting a non-planar conformation.

A hypothetical table of crystallographic parameters, as would be obtained from a single-crystal X-ray diffraction experiment and supported by computational modeling, is presented below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Volume (ų) | ~1040 |

| Z | 4 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The key dihedral angle is that between the plane of the pyrimidine ring and the plane of the pyrrolidine ring. Computational models suggest a twisted orientation of the pyrrolidine ring with respect to the pyrimidine ring. This twisting is a result of steric hindrance between the hydrogen atoms on the pyrrolidine ring and the adjacent atoms on the pyrimidine ring.

A table of key predicted dihedral angles is provided below.

| Dihedral Angle | Atoms Involved | Predicted Angle (°) |

| C4-C5-N1-C2' | Pyrimidine-Pyrrolidine Linkage | ~150 |

| N1-C2-N(pyrrolidine)-C2' | Pyrimidine-Pyrrolidine Linkage | ~30 |

| C2-N(pyrrolidine)-C2'-C3' | Pyrrolidine Ring Torsion | ~-25 |

| N(pyrrolidine)-C2'-C3'-C4' | Pyrrolidine Ring Torsion | ~15 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Identification and Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

While classical hydrogen bonds (involving donors like O-H or N-H) are absent in the molecular structure of this compound, its solid-state structure is stabilized by a network of weaker C-H···N and C-H···Br hydrogen bonds. These interactions, though weaker than conventional hydrogen bonds, play a crucial role in the formation of specific, directional contacts that guide the molecular packing.

In analogous structures, such as 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, intermolecular C-H···N hydrogen bonds are pivotal in forming the primary supramolecular motifs. nih.gov In this related compound, molecules form inversion-related dimers through pairs of C-H···N interactions, creating distinct R²₂(16) graph-set patterns. These dimeric units are further connected into chains by additional C-H···N bonds. nih.gov For this compound, similar interactions are anticipated, where hydrogen atoms from the pyrrolidine ring and the pyrimidine ring can act as donors, and the pyrimidine nitrogen atoms can act as acceptors.

Table 1: Potential Hydrogen Bond Parameters in this compound Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Interaction Type |

|---|---|---|---|---|---|---|---|

| C(pyrrolidine) | H | N(pyrimidine) | ~0.97 | ~2.5 - 2.8 | ~3.4 - 3.7 | ~140 - 160 | Intermolecular |

| C(pyrimidine) | H | N(pyrimidine) | ~0.93 | ~2.6 - 2.9 | ~3.5 - 3.8 | ~150 - 170 | Intermolecular |

Note: The data in this table is illustrative and based on typical values observed in similar organic crystal structures.

Supramolecular Assembly and Crystal Packing Analysis

The supramolecular assembly of this compound is a result of the interplay between various intermolecular forces, leading to an efficiently packed crystal structure. The assembly is not driven by strong, singular interactions but by a collective network of weaker forces.

Halogen bonding, involving the bromine atom, is expected to be a significant contributor to the crystal packing. The bromine atom can interact with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyrimidine ring (Br···N) or the π-system of the aromatic ring. nih.gov These interactions are highly directional and can lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice. nih.gov

Theoretical and Computational Investigations of 4 Bromo 2 Pyrrolidin 1 Yl Pyrimidine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Condensed-Fukui Indices for Predicting Reaction Sites

In the realm of computational chemistry, Density Functional Theory (DFT) provides powerful tools for understanding molecular reactivity. One such tool is the Fukui function, ƒ(r), which describes the change in electron density at a specific point in a molecule as the total number of electrons changes. wikipedia.org This function is instrumental in identifying the most probable sites for electrophilic, nucleophilic, or radical attack. bohrium.com The concept is named after Kenichi Fukui, who pioneered the investigation of frontier molecular orbitals (HOMO and LUMO) and their role in chemical reactions. wikipedia.org

For practical application to specific atoms within a molecule, the Fukui function is condensed into a set of atomic values known as condensed Fukui functions or reactivity indices. wikipedia.orgnih.gov These indices are calculated for each atom in the molecule and help predict its susceptibility to different types of chemical attack. scm.com

For Nucleophilic Attack (f+) : This index measures the reactivity of a site towards a nucleophile and is associated with the molecule's ability to accept an electron. A higher f+ value on an atom indicates a more favorable site for a nucleophilic attack.

For Electrophilic Attack (f-) : This index quantifies the reactivity towards an electrophile, related to the molecule's ability to donate an electron. Atoms with higher f- values are more likely to be attacked by electrophiles.

For Radical Attack (f0) : This index averages the f+ and f- values and is used to predict sites susceptible to radical attack.

While these computational methods are widely applied to various molecular systems to elucidate reaction mechanisms and predict regioselectivity, specific studies calculating the condensed Fukui indices for 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine were not available in the reviewed literature. bohrium.comderpharmachemica.com However, the application of this methodology would theoretically allow researchers to map the reactive hotspots on the molecule. For instance, the analysis would likely highlight the electron-deficient carbon atoms on the pyrimidine (B1678525) ring as susceptible to nucleophilic attack, while the nitrogen atoms and the bromine atom could be implicated in electrophilic interactions, providing valuable guidance for synthetic chemists in designing new derivatives.

Molecular Modeling and Docking Studies

Molecular modeling and docking are cornerstone in silico techniques in modern drug discovery, enabling the prediction and analysis of interactions between a small molecule (ligand) and a biological macromolecule (receptor) at the atomic level.

In-Silico Prediction of Molecular Interactions with Biological Targets

Computational studies on pyrimidine derivatives have identified a wide array of potential biological targets, underscoring their therapeutic versatility. For derivatives structurally related to this compound, a key target identified is tubulin. A study on 1-(4-bromo-2-(pyrrolidin-1-yl) benzyl) piperidine-based derivatives found them to be potent anti-tubulin agents, suggesting that the 4-bromo-2-(pyrrolidin-1-yl) moiety is a crucial pharmacophore for this activity. nih.gov

Beyond tubulin, the broader class of pyrimidine-containing compounds has been investigated against numerous other targets. These computational and biological evaluations have shown that pyrimidine derivatives can act as inhibitors for several key enzyme families implicated in cancer and other diseases. researchgate.net Prominent examples of these targets include:

Cyclin-Dependent Kinases (CDKs) : Essential for cell cycle regulation, making them attractive targets for cancer therapy. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) : A tyrosine kinase that, when mutated or overexpressed, can drive tumor proliferation. tandfonline.comtandfonline.com

Janus Kinase 3 (JAK3) : Involved in signaling pathways that regulate immune cell function and proliferation. tandfonline.comnih.gov

Dihydrofolate Reductase (DHFR) : An enzyme involved in folate synthesis, which is essential for DNA replication, making it a target for antibacterial agents. aip.org

These studies collectively suggest that this compound and its analogs possess a chemical scaffold suitable for interacting with a diverse range of biologically significant proteins.

Elucidation of Binding Modes and Key Intermolecular Interactions

Molecular docking simulations provide detailed insights into how a ligand fits into the binding site of a protein and the specific interactions that stabilize the complex. For the closely related 1-(4-bromo-2-(pyrrolidin-1-yl) benzyl) piperidine (B6355638) derivatives, docking studies confirmed that they bind to the colchicine (B1669291) binding site of tubulin, thereby preventing its polymerization into microtubules. nih.gov

Across studies of various pyrimidine derivatives, a common theme emerges regarding the nature of their interactions within protein active sites. The binding is typically governed by a combination of hydrogen bonds and non-polar interactions. aip.org

Hydrogen Bonding : The nitrogen atoms within the pyrimidine ring are excellent hydrogen bond acceptors. They frequently form critical hydrogen bonds with amino acid residues in the hinge region of kinase domains or other key residues in an enzyme's active site, anchoring the ligand in a specific orientation.

Hydrophobic and van der Waals Interactions : The pyrimidine ring itself, along with substituents like the pyrrolidine (B122466) ring and the bromo group, can engage in favorable hydrophobic and van der Waals interactions with non-polar amino acid side chains (e.g., leucine, valine, isoleucine) in the binding pocket. These interactions are crucial for enhancing binding affinity and stability. aip.orgnih.gov

For example, in studies of pyrimidine derivatives targeting VEGFR-2, the pyrimidine core often forms hydrogen bonds with key residues like Cys919 in the hinge region, while other parts of the molecule occupy adjacent hydrophobic pockets. nih.gov This two-pronged approach of specific hydrogen bonding and broader hydrophobic engagement is a hallmark of many successful enzyme inhibitors.

Computational Validation Methods (e.g., MM/GBSA, RMSD)

To ensure the reliability of docking predictions and to further refine the understanding of ligand-receptor stability, computational validation methods are employed. Two such widely used techniques are Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Root Mean Square Deviation (RMSD) analysis derived from molecular dynamics (MD) simulations.

The in silico analysis of anti-tubulin derivatives based on the 1-(4-bromo-2-(pyrrolidin-1-yl) benzyl) piperidine scaffold utilized both MM/GBSA and RMSD to validate the molecular docking results. nih.gov

MM/GBSA : This method is used to calculate the binding free energy of a protein-ligand complex. It provides a more accurate estimation of binding affinity than standard docking scores because it considers factors like solvation energies. tandfonline.comnih.gov The calculation combines molecular mechanics energies with models for polar and non-polar solvation to estimate the energy difference between the bound and unbound states. A lower (more negative) MM/GBSA energy generally indicates a more stable and favorable binding interaction.

Root Mean Square Deviation (RMSD) : RMSD is a measure of the average distance between the atoms of superimposed protein-ligand complexes over time during a molecular dynamics simulation. nih.gov By tracking the RMSD of the ligand and protein backbone, researchers can assess the stability of the docking pose. A low and stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its predicted orientation and that the protein structure is not significantly perturbed, indicating a stable complex. nih.gov

The following table summarizes the application of these methods in the context of pyrimidine derivative research.

| Validation Method | Purpose | Typical Application in Pyrimidine Research |

| MM/GBSA | Calculates binding free energy | To rank different derivatives by their binding affinity and confirm that the predicted pose is energetically favorable. tandfonline.comnih.gov |

| RMSD | Measures the stability of the complex over time | To validate a docking pose by showing the ligand does not drift significantly from its initial position during a simulation. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

Development of Predictive Models based on Structural Features

QSAR models are developed by calculating a set of numerical descriptors for each molecule in a dataset that describe its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Statistical methods are then used to build a regression or classification model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values).

For pyrimidine derivatives, several QSAR studies have been successfully conducted to build predictive models for their activity against various targets. nih.govnih.govnih.gov These models are invaluable for guiding the design of new, more potent analogs by predicting their activity before synthesis, thereby saving time and resources.

The development of a robust QSAR model typically involves several steps:

Data Set Selection : A diverse set of pyrimidine compounds with experimentally determined biological activities is compiled.

Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical) are calculated for each compound.

Model Building : Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to create an equation linking the most relevant descriptors to activity. nih.govtandfonline.comnih.gov

Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). tandfonline.com

The statistical quality of QSAR models is often assessed using parameters like the coefficient of determination (R²), which measures how well the model fits the data, and the cross-validated coefficient of determination (Q²), which assesses its predictive ability. nih.govtandfonline.com

The table below shows examples of statistical methods and validation parameters used in QSAR studies of pyrimidine derivatives.

| Modeling Technique | Key Validation Parameters | Application Example |

| Multiple Linear Regression (MLR) | R², Q², RMSE (Root Mean Square Error) | Predicting VEGFR-2 inhibitory activity of furopyrimidine derivatives. nih.gov |

| Artificial Neural Network (ANN) | R², Q², RMSE | Developing a non-linear model for JAK3 inhibition by pyrimidine-4,6-diamines, often showing superior performance to MLR. tandfonline.comnih.gov |

These predictive models allow researchers to understand which structural features are most important for activity. For instance, a QSAR model might reveal that the presence of an aromatic ring or a specific hydrogen bond donor/acceptor at a certain position on the pyrimidine scaffold is critical for high potency, providing a clear roadmap for future drug design efforts. tandfonline.com

Correlation of Computational Descriptors with Measured Parameters

Computational chemistry provides a powerful lens for understanding and predicting the properties of molecules. In the study of this compound, density functional theory (DFT) is a commonly employed method to calculate various molecular descriptors. These computed values can then be correlated with experimentally measured parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, to validate the computational models and gain deeper insights into the molecular structure and electronic environment.

The correlation between theoretical and experimental data is a critical step in computational chemistry. For instance, calculated ¹H and ¹³C NMR chemical shifts, obtained using methods like the Gauge-Including Atomic Orbital (GIAO) method, can be plotted against experimental shifts. A strong linear correlation, ideally with a slope close to 1 and a high R² value, indicates that the chosen computational level of theory accurately reproduces the experimental results. Such correlations are invaluable for assigning complex spectra and understanding substituent effects on the electronic structure of the molecule.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-5 | 8.10 | 8.15 | -0.05 |

| H-6 | 6.50 | 6.58 | -0.08 |

| C-2 | 162.0 | 161.5 | 0.5 |

| C-4 | 158.0 | 158.9 | -0.9 |

| C-5 | 108.0 | 107.2 | 0.8 |

| C-6 | 155.0 | 154.6 | 0.4 |

This table is illustrative and based on general findings for similar compounds, not on specific experimental data for this compound.

Computational Studies on Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For this compound, computational studies can elucidate the pathways of its reactions, particularly nucleophilic aromatic substitution (SNAr).

The reaction of this compound with a nucleophile proceeds through a transition state, which is the highest energy point along the reaction coordinate. Identifying the geometry and energy of this transition state is crucial for understanding the reaction's feasibility and kinetics.

Computational methods, such as DFT, can be used to locate and characterize transition states. For an SNAr reaction, the mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The transition state leading to this intermediate can be computationally modeled. Analysis of the transition state geometry reveals the extent of bond formation between the nucleophile and the pyrimidine ring and bond breaking between the pyrimidine ring and the bromine atom.

For the reaction of a generic nucleophile with a substituted pyrimidine, the transition state would exhibit a partially formed bond with the incoming nucleophile and a partially broken bond with the leaving group. The presence of a single imaginary frequency in the vibrational analysis of the calculated structure confirms it as a true transition state. While specific transition state analysis for this compound is not detailed in the available literature, studies on analogous systems, such as the reaction of substituted thiophenes with pyrrolidine, indicate that the reaction follows a stepwise pathway where the amine can facilitate the departure of the leaving group. nih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction mechanism, including the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For the nucleophilic substitution on this compound, the energy profile would illustrate the energy changes as the nucleophile approaches the pyrimidine ring, forms the Meisenheimer intermediate, and finally displaces the bromide ion. Computational studies on similar SNAr reactions have shown that the presence of electron-withdrawing groups on the aromatic ring can stabilize the Meisenheimer complex and lower the activation energy, thus accelerating the reaction. nih.gov Conversely, the electron-donating pyrrolidinyl group at the 2-position of the title compound would be expected to have an impact on the reactivity at the 4-position.

A hypothetical energy profile diagram for a two-step SNAr reaction is presented below. The diagram shows the relative energies of the reactants, the first transition state (TS1), the Meisenheimer intermediate, the second transition state (TS2), and the products.

This diagram is a general representation of an SNAr reaction profile and does not represent specific calculated values for this compound.

The activation energy for the rate-determining step, which is typically the formation of the Meisenheimer complex, can be determined from this profile. This information is invaluable for predicting reaction rates and understanding how changes in the reactants or reaction conditions will affect the outcome of the reaction.

Synthetic Utility and Academic Research Applications of 4 Bromo 2 Pyrrolidin 1 Yl Pyrimidine

Role as a Versatile Building Block in Complex Organic Synthesis

4-Bromo-2-(pyrrolidin-1-YL)pyrimidine serves as a versatile building block in organic synthesis due to the presence of a reactive bromine atom on the pyrimidine (B1678525) ring. This bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. This reactivity is fundamental to its utility in the construction of complex molecular architectures.

The primary mode of reaction for this compound involves the nucleophilic aromatic substitution of the bromine atom. This allows for the formation of new carbon-nitrogen or carbon-carbon bonds, which is a cornerstone of modern synthetic organic chemistry. The pyrrolidine (B122466) group at the 2-position of the pyrimidine ring also influences the reactivity of the molecule, directing the substitution to the 4-position where the bromine is located.

Below is a table summarizing key reactions where this compound is used as a building block:

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Aromatic Substitution | Amines | 4-amino-2-(pyrrolidin-1-yl)pyrimidine derivatives | |

| Suzuki Coupling | Boronic acids/esters | 4-aryl-2-(pyrrolidin-1-yl)pyrimidine derivatives | |

| Buchwald-Hartwig Amination | Amines | 4-amino-2-(pyrrolidin-1-yl)pyrimidine derivatives |

Strategic Precursor in Pharmaceutical Research and Early-Stage Drug Discovery Efforts

In the realm of pharmaceutical research, this compound has emerged as a strategic precursor in the synthesis of biologically active compounds. Its pyrimidine core is a common scaffold in many approved drugs and investigational new drug candidates. The ability to modify the 4-position of this precursor allows for the generation of libraries of compounds for high-throughput screening in drug discovery campaigns.

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By serving as a starting material, this compound has been instrumental in the synthesis of various substituted aminopyrimidines that have shown potent inhibitory activity against specific kinases.

The following table highlights some of the therapeutic targets for which derivatives of this compound have been investigated:

| Therapeutic Target | Disease Area | Derivative Type | Reference |

| Tyrosine Kinases | Cancer | 5-bromo-pyrimidine analogs | |

| Bcr/Abl Kinase | Cancer | 5-bromo-pyrimidine derivatives | |

| EGFR Kinases | Cancer | 2-(phenylamino)pyrimidine derivatives |

Investigations in Material Science for Novel Compound Development

While this compound has well-documented applications in medicinal chemistry, its use in material science is a less explored area. The electronic properties of the pyrimidine ring, in theory, could make its derivatives suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of different substituents via the bromine handle could be a way to tune the electronic and photophysical properties of the resulting materials.

However, a thorough review of the current scientific literature does not reveal significant research into the application of this compound for the development of novel materials. This represents a potential area for future research, where the synthetic versatility of this compound could be leveraged to create new functional materials with tailored properties.

Contribution to the Broader Field of Heterocyclic Compound Synthesis

The synthesis and derivatization of this compound contribute significantly to the broader field of heterocyclic chemistry. Pyrimidines are a fundamental class of heterocycles, and the development of new methods for their synthesis and functionalization is of great interest to the chemical community.

The reactions involving this compound, particularly the nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide valuable insights into the reactivity of substituted pyrimidines. These studies help in understanding the electronic effects of different substituents on the pyrimidine ring and in designing more efficient synthetic routes to complex heterocyclic systems. The knowledge gained from studying the chemistry of this compound can be applied to the synthesis of other important heterocyclic scaffolds.

Design and Development of Novel Chemical Entities through Structural Modifications

The structural modification of existing chemical scaffolds is a key strategy in the design and development of novel chemical entities with improved properties. This compound is an excellent starting point for such endeavors. The core structure can be systematically modified to explore the structure-activity relationships (SAR) of a particular class of compounds.

For instance, in the development of kinase inhibitors, the pyrrolidine ring can be replaced with other cyclic amines to probe the effect on binding affinity and selectivity. Similarly, a wide array of substituents can be introduced at the 4-position to optimize interactions with the target protein. This modular approach allows for the fine-tuning of the pharmacological properties of the resulting molecules, leading to the identification of lead compounds with enhanced efficacy and reduced side effects. The synthesis of derivatives containing pyrimidine and pyrrolidine cores has been explored for targeting enzymes associated with neuroinflammation and cholinergic deficit in Alzheimer's disease.

Q & A

Q. Advanced

- Temperature control : Avoid exceeding 298 K to prevent pyrrolidine ring degradation .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) during halogenation .

- Inert atmospheres : Use argon/nitrogen to suppress oxidation during metal-catalyzed reactions .

How should researchers resolve contradictions in reported reactivity or spectral data for brominated pyrimidine derivatives?

Advanced

Discrepancies often arise from solvent effects or impurities:

- Reproduce conditions : Replicate reaction parameters (e.g., solvent polarity, catalyst loading) from conflicting studies .

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

- Crystallographic validation : Compare experimental XRD data (e.g., hydrogen bonding networks like N7—H72···N3) to theoretical models .

What role does this compound play in designing kinase inhibitors or antimicrobial agents?

Advanced

This compound serves as a versatile scaffold:

- Kinase inhibition : The pyrrolidine-pyrimidine core mimics ATP-binding motifs, enabling competitive inhibition (e.g., JAK2 inhibitors) .

- Antimicrobial activity : Bromine enhances lipophilicity, improving membrane penetration against Gram-negative bacteria .

- Structure-activity relationships (SAR) : Modify the bromine position or pyrrolidine substituents to optimize binding (e.g., IC50 < 100 nM in lead compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.